molecular formula C21H19NO4 B13920744 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one

Cat. No.: B13920744
M. Wt: 349.4 g/mol
InChI Key: YBDPWHRWGQWPCB-UHFFFAOYSA-N
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Description

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one is a complex heterocyclic compound featuring a benzofurochromenone core with a hydroxy group at position 8 and a 1-piperidylmethyl substituent at position 7. The piperidylmethyl group introduces a basic nitrogen atom, which may enhance solubility and interaction with biological targets compared to simpler hydroxylated analogs.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

8-hydroxy-9-(piperidin-1-ylmethyl)-[1]benzofuro[3,2-c]chromen-6-one

InChI

InChI=1S/C21H19NO4/c23-16-11-15-18(10-13(16)12-22-8-4-1-5-9-22)25-20-14-6-2-3-7-17(14)26-21(24)19(15)20/h2-3,6-7,10-11,23H,1,4-5,8-9,12H2

InChI Key

YBDPWHRWGQWPCB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2O)C4=C(O3)C5=CC=CC=C5OC4=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one

General Synthetic Strategy

The synthesis of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one generally follows a sequence involving:

  • Construction of the benzofurochromenone core,
  • Introduction of the hydroxy group at position 8,
  • Functionalization at position 9 with a piperidylmethyl substituent via nucleophilic substitution or reductive amination.

The key challenges include regioselective hydroxylation and the installation of the piperidinylmethyl moiety without compromising the integrity of the fused ring system.

Detailed Synthetic Route

Formation of the Benzofuro[3,2-c]chromen-6-one Core
  • The core is typically synthesized by cyclization reactions involving appropriately substituted phenolic and chromenone precursors.
  • A common approach is the intramolecular cyclization of hydroxy-substituted benzaldehydes or benzopyrones under acidic or basic conditions.
  • Crystallization steps are employed to purify intermediate compounds, often carried out between 45 ± 5 °C and 55 ± 5 °C using solvents such as n-heptane and methyl tert-butyl ether to obtain high-purity crystalline forms.
Hydroxylation at Position 8
  • The hydroxyl group introduction at position 8 is achieved by selective hydroxylation reactions.
  • This step often involves the use of organic or inorganic acids to facilitate regioselective substitution.
  • Reaction conditions are maintained at a pH of about 1 to 3 to optimize hydroxylation efficiency and minimize side reactions such as polymerization or decomposition of intermediates.

Reaction Conditions and Optimization

Step Conditions Notes
Cyclization Acidic or basic medium, 45 ± 5 °C to 55 ± 5 °C Use of n-heptane and methyl tert-butyl ether for crystallization
Hydroxylation pH 1 to 3, acidic conditions Minimizes polymerization/decomposition of intermediates
Piperidylmethyl substitution Organic solvents (THF, MTBE, dioxane), <30 °C (preferably ~20 °C) Chloro preferred as leaving group; reaction time minimized to reduce side reactions

Purification and Crystallization

  • Post-reaction, the crude product undergoes crystallization to isolate the desired compound in high purity.
  • Crystallization is optimized at 45–55 °C using solvent mixtures such as n-heptane and methyl tert-butyl ether.
  • The crystalline form obtained (Form II) achieves purity levels of at least 95%, with some processes reaching 98–99% purity by weight.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Purpose
1 Cyclization Acidic/basic medium, 45–55 °C, n-heptane/MTBE Formation of benzofurochromenone core
2 Hydroxylation pH 1–3, acidic conditions Introduction of hydroxy group at position 8
3 Nucleophilic substitution Piperidine, chloro leaving group, THF, <30 °C Attachment of 9-(1-piperidylmethyl) substituent
4 Crystallization and purification 45–55 °C, n-heptane and MTBE Isolation of high-purity crystalline product

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurochromen compounds.

Scientific Research Applications

8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzofuro[3,2-c]chromen-6-one scaffold is highly versatile, with modifications at positions 3, 8, 9, and 10 significantly altering physicochemical and biological properties. Below is a systematic comparison with key analogs:

Hydroxy-Substituted Derivatives

  • 8,9-Dihydroxy-6H-benzofuro[3,2-c]chromen-6-one (Compound A3): Substituents: Hydroxy groups at positions 8 and 8. Synthesis: Produced via diversity-oriented synthesis (DOS) at the Harvard Institute of Chemistry and Cell Biology .
  • 3-Hydroxy-8-methoxy-6H-benzofuro[3,2-c]chromen-6-one (1i) :

    • Substituents : Hydroxy at position 3, methoxy at position 6.
    • Activity : Demonstrated moderate antifungal activity in preliminary screens .
    • Synthesis : Synthesized via copper-catalyzed intramolecular cross dehydrogenative coupling (CDC) in 58% yield .

Methoxy-Substituted Derivatives

  • 9-Methoxycoumestrol (4'-O-Methylcoumestrol) :

    • Substituents : Methoxy at position 9, hydroxy at position 3.
    • Activity : Exhibits estrogenic activity and is used as a phytoestrogen reference compound .
    • Molecular Weight : 298.27 g/mol (calculated from formula C₁₇H₁₀O₆) .
  • 1,3,8,9-Tetramethoxy-6H-benzofuro[3,2-c]chromen-6-one (1r) :

    • Substituents : Methoxy groups at positions 1, 3, 8, and 9.
    • Activity : Under investigation for enhanced metabolic stability due to reduced oxidative susceptibility .
    • Synthesis : Achieved in 37% yield via CDC, with NMR-confirmed regioselectivity .

Piperidine-Containing Derivatives

  • 8-Hydroxy-9-(1-piperidylmethyl)benzofuro[3,2-c]chromen-6-one: Substituents: Hydroxy at position 8, 1-piperidylmethyl at position 9. Theoretical Molecular Weight: ~369.36 g/mol (estimated from C₂₂H₁₉NO₅).

Halogenated and Heterocyclic Analogs

  • 7-Chloro-6-methyl-2-(piperidin-1-yl)-9H-chromeno[2,3-d]thiazol-9-one: Substituents: Chloro, methyl, and piperidinyl groups on a thiazole-fused chromenone. Activity: Shows promise as an ADP receptor antagonist for antiplatelet therapy .

Data Tables

Table 2. Substituent Effects on Activity

Position Substituent Observed Impact
8 -OH Enhances hydrogen bonding with enzymes (e.g., sirtuins) .
9 -OCH₃ or -CH₂-piperidine Methoxy reduces metabolic oxidation; piperidine improves bioavailability .
3 -OH Critical for estrogenic activity in coumestans .

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